MC180295 is a novel, highly potent, and selective inhibitor of CDK9, a serine/threonine kinase that plays a critical role in transcriptional regulation. [, ] It belongs to the diaminothiazole class of compounds. [] MC180295 exhibits promising anti-cancer activity in preclinical studies by inhibiting CDK9 activity, disrupting transcriptional elongation, and inducing apoptosis in various cancer cell lines. [, , , , , ]
MC180295 is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key enzyme involved in transcriptional regulation and implicated in various cancers. This compound belongs to a class of diaminothiazole compounds that have shown promise in reversing epigenetic silencing, making it a significant target in cancer therapeutics. The compound has been characterized for its efficacy against multiple cancer cell lines, demonstrating high specificity for CDK9 and notable anti-tumor effects.
MC180295 was developed through a phenotype-based screening approach aimed at identifying novel epigenetic targets. It emerged from a series of optimization efforts involving various diaminothiazole derivatives, leading to its identification as a lead compound with favorable pharmacological properties. The compound's discovery and characterization are documented in several studies, highlighting its potential in clinical applications against malignancies such as acute myeloid leukemia and solid tumors associated with Epstein-Barr virus.
MC180295 is classified as a small molecule inhibitor specifically targeting CDK9. It is part of the broader category of kinase inhibitors, which are designed to interfere with the activity of kinases involved in signaling pathways that regulate cell growth and division.
The synthesis of MC180295 involves multi-step organic reactions, primarily focusing on the construction of the diaminothiazole scaffold. The synthetic pathway typically includes:
The synthesis often employs standard laboratory techniques such as refluxing, crystallization, and column chromatography. Analytical methods like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure and purity of MC180295.
MC180295 has a complex molecular structure characterized by its diaminothiazole core. The specific arrangement of atoms contributes to its binding affinity for CDK9.
The structural analysis reveals that MC180295 engages with the ATP-binding site of CDK9 through multiple interactions, including hydrogen bonds and hydrophobic contacts. Comparative modeling studies have shown that despite differences in chemical scaffolds, MC180295 can effectively mimic other known CDK9 inhibitors.
MC180295 undergoes various chemical reactions that are crucial for its biological activity:
In vitro assays have demonstrated that MC180295 exhibits dose-dependent inhibition of CDK9 activity, with an IC50 value ranging from 3 nM to 12 nM across different assays. This high potency underscores its potential as an effective therapeutic agent.
The mechanism by which MC180295 exerts its effects involves several key steps:
Research has shown that MC180295 not only inhibits tumor growth but also enhances the efficacy of other therapeutic agents like decitabine, suggesting synergistic effects when used in combination therapies.
MC180295 has significant potential applications in cancer research and therapy:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4